molecular formula C13H25N3O7 B12809427 N-Acetyl glutamate de L-lysine [French] CAS No. 24577-75-1

N-Acetyl glutamate de L-lysine [French]

Cat. No.: B12809427
CAS No.: 24577-75-1
M. Wt: 335.35 g/mol
InChI Key: YXTCXPLOECBPIN-ZLELNMGESA-N
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Description

N-Acetylglutamate: Molecular Configuration and Isomeric Forms

N-Acetylglutamate, formally known as (2S)-2-acetamidopentanedioic acid, features an acetyl group bonded to the α-amino group of L-glutamic acid. Its molecular formula, C₇H₁₁NO₅, reflects a five-carbon backbone with two carboxyl groups and one acetamido moiety. The stereochemistry at the second carbon defines the L-isomer, which is biologically active in eukaryotic systems. While geometric isomerism is absent due to the molecule’s single double bond (the acetyl carbonyl), tautomeric forms are theoretically possible but not biologically significant under physiological conditions.

The crystalline structure of N-acetylglutamate reveals a zwitterionic form in the solid state, stabilized by intramolecular hydrogen bonding between the acetamido proton and the distal carboxylate oxygen. This configuration enhances solubility in aqueous environments, facilitating its role as a substrate in enzymatic reactions such as those catalyzed by N-acetylglutamate synthase.

Nα-Acetyl-L-lysine vs. Nε-Acetyl-L-lysine: Positional Isomerism

Positional isomerism in acetylated lysine derivatives arises from the acetylation of either the α-amino group (Nα-acetyl-L-lysine) or the ε-amino group on the side chain (Nε-acetyl-L-lysine). Nα-Acetyl-L-lysine methyl ester, with the formula C₈H₁₆N₂O₃, modifies the primary amine of lysine, rendering it inert to further condensation reactions. In contrast, Nε-acetyl-L-lysine hydrochloride (C₈H₁₇ClN₂O₃) retains the α-amino group’s reactivity while blocking the ε-position, a modification critical for studying histone acetylation.

Table 1: Structural Comparison of Acetylated Lysine Derivatives

Property Nα-Acetyl-L-lysine Methyl Ester Nε-Acetyl-L-lysine Hydrochloride
Molecular Formula C₉H₁₈N₂O₃ C₈H₁₇ClN₂O₃
Acetyl Group Position α-Amino group ε-Amino group
Biological Role Substrate analog in enzymatic studies Epigenetic marker in histone proteins
SMILES Notation CC(=O)NC@@HC(=O)OC CC(=O)NCCCCCC@@HN.Cl

The SMILES notation for Nα-acetyl-L-lysine methyl ester, CC(=O)N[C@@H](CCCCN)C(=O)OC, highlights the esterified carboxyl group and acetylated α-amino group. For Nε-acetyl-L-lysine hydrochloride, CC(=O)NCCCCC[C@@H](C(=O)O)N.Cl, the acetyl group resides on the side chain’s ε-nitrogen, leaving the α-amino group protonated and available for peptide bonding.

Comparative Analysis of Acetyl Group Placement in Glutamate and Lysine Derivatives

The acetyl group’s placement dictates molecular interactions and metabolic fate. In N-acetylglutamate, acetylation of the α-amino group prevents participation in transamination reactions, directing the molecule toward specialized roles such as allosteric activation of carbamoyl phosphate synthetase I in the urea cycle. The molecule’s two carboxyl groups facilitate coordination with magnesium ions during enzymatic catalysis.

In lysine derivatives, Nα-acetylation typically occurs during protein synthesis, protecting the nascent chain from degradation, whereas Nε-acetylation is a post-translational modification regulating chromatin structure. The ε-position’s accessibility in folded proteins makes it a target for acetyltransferases, altering protein-DNA interactions without disrupting the polypeptide backbone.

Table 2: Functional Implications of Acetyl Group Placement

Compound Acetylation Site Metabolic Pathway Involvement Protein Interaction Role
N-Acetylglutamate α-Amino Urea cycle, arginine biosynthesis Enzyme cofactor
Nα-Acetyl-L-lysine α-Amino Protein synthesis protection N-terminal stability
Nε-Acetyl-L-lysine ε-Amino Epigenetic regulation Histone-DNA binding modulation

The divergent roles underscore the principle that acetylation site determines function: N-acetylglutamate’s α-acetylation anchors it in intermediary metabolism, while lysine’s ε-acetylation pivots toward regulatory biology. These distinctions are preserved across species, from Saccharomyces cerevisiae to humans, indicating evolutionary conservation.

Properties

CAS No.

24577-75-1

Molecular Formula

C13H25N3O7

Molecular Weight

335.35 g/mol

IUPAC Name

(2S)-2-acetamidopentanedioic acid;(2S)-2,6-diaminohexanoic acid

InChI

InChI=1S/C7H11NO5.C6H14N2O2/c1-4(9)8-5(7(12)13)2-3-6(10)11;7-4-2-1-3-5(8)6(9)10/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);5H,1-4,7-8H2,(H,9,10)/t2*5-/m00/s1

InChI Key

YXTCXPLOECBPIN-ZLELNMGESA-N

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)O.C(CCN)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Enzymatic Acetylation Pathways

The biosynthesis of N-acetylated amino acids such as N-acetyl glutamate de L-lysine typically involves enzymatic acetylation catalyzed by N-acetylglutamate synthase (NAGS) and related transferases. These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the amino acid substrate:

  • N-acetylglutamate synthase (NAGS) catalyzes the acetylation of L-glutamate using acetyl-CoA as the acetyl donor, producing N-acetylglutamate.
  • Lysine can be enzymatically converted to Nα-acetyl-α-lysine through a pathway involving kinase and reductase enzymes that generate semialdehyde intermediates, followed by amino transfer reactions.

The biosynthetic pathway for Nα-acetyl-α-lysine starts from aspartate, which is converted into lysine, then acetylated at the α-amino group. This process has been confirmed by isotope labeling studies showing direct synthesis from lysine.

Biosynthesis of Lysine and Glutamate Components

  • Lysine biosynthesis occurs via the diaminopimelate (DAP) pathway or the α-aminoadipate (AAA) pathway, both starting from aspartate or glutamate derivatives.
  • Glutamate is acetylated enzymatically by NAGS, which is regulated by multiple mechanisms including feedback inhibition by arginine.

Chemical Synthesis and Derivatization

Chemical Acetylation

Chemical synthesis of N-acetylated amino acids involves direct acetylation of the amino group using acetylating agents such as acetic anhydride or acetyl chloride under controlled pH and temperature conditions. This method is often used for producing N-acetyl derivatives for analytical standards or research purposes.

Derivatization for Analytical Characterization

  • Derivatization techniques such as methyl esterification followed by pentafluoropropionylation are used to prepare amino acid derivatives for gas chromatography-mass spectrometry (GC–MS) analysis.
  • For lysine and its N-acetyl derivatives, derivatization with 2 M HCl/CH3OH followed by pentafluoropropionic anhydride (PFPA) yields methyl ester N-pentafluoropropionyl derivatives, which are characterized by their mass spectra and retention times.

Enzymatic and Fermentation-Based Production

Industrial or laboratory-scale production of N-acetyl glutamate de L-lysine can be achieved by microbial fermentation using strains capable of producing N-acetylated lysine derivatives. For example:

  • Strains like S. halodurans H3B36 synthesize Nα-acetyl-α-lysine directly from lysine, confirmed by 13C-labeling experiments.
  • Fermentation conditions such as pH, temperature, aeration, and nutrient composition are optimized to maximize enzyme activity and product yield.

Analytical Data and Enzyme Activity

Parameter Description/Value Reference
Molecular Formula C13H25N3O7
Molecular Weight 335.35 g/mol
Enzyme Catalyzing Acetylation N-acetylglutamate synthase (NAGS)
Enzymatic Pathway Lysine → α-aminoadipic-δ-semialdehyde → Nα-acetyl-α-lysine
Chemical Derivatization Methyl esterification + pentafluoropropionylation
GC–MS Detection Sensitivity Nα-acetyl-l-lysine peak ~1000x less intense than lysine derivative
Fermentation Conditions pH 5.0, 30°C, controlled aeration and stirring

Summary of Preparation Methods

Method Type Description Advantages Limitations
Enzymatic Biosynthesis Use of NAGS and related enzymes to acetylate glutamate and lysine substrates High specificity, mild conditions Requires enzyme availability
Microbial Fermentation Cultivation of microorganisms producing N-acetylated lysine derivatives Scalable, sustainable Requires optimization of culture
Chemical Acetylation Direct chemical acetylation of amino acids with acetylating agents Simple, fast Less selective, possible side reactions
Analytical Derivatization Preparation of derivatives for GC–MS analysis Enables sensitive detection Complex sample preparation

Research Findings and Notes

  • The acetylation of lysine at the α-position is a key step in producing N-acetyl glutamate de L-lysine, involving kinase and reductase enzymes to form semialdehyde intermediates.
  • N-acetylation neutralizes the positive charge on lysine, increasing water solubility and cytoprotective properties in microorganisms.
  • Enzymatic acetylation pathways are tightly regulated by feedback mechanisms, especially by arginine in the case of N-acetylglutamate synthase.
  • Analytical methods such as GC–MS require derivatization to detect N-acetyl lysine derivatives due to their low ionization efficiency compared to lysine itself.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl glutamate de L-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of N-Acetyl glutamate de L-lysine, which have different functional groups attached to the original molecule .

Scientific Research Applications

Biological Activities

N-Acetyl glutamate de L-lysine exhibits several notable biological activities:

  • Precursor for Arginine Biosynthesis : It plays a vital role in the metabolic pathway leading to arginine synthesis, which is essential for protein synthesis and various metabolic functions.
  • Allosteric Regulation : The compound acts as an allosteric regulator for critical enzymes involved in amino acid metabolism, influencing metabolic fluxes within cells .

Table 1: Biological Activities of N-Acetyl Glutamate de L-Lysine

ActivityDescription
Precursor for ArginineEssential for the biosynthesis of arginine from glutamate
Allosteric RegulationModulates enzyme activity in amino acid metabolism

Metabolic Disorders

N-Acetyl glutamate de L-lysine has been studied in relation to metabolic disorders such as N-acetylglutamate synthase deficiency. This condition leads to hyperammonemia due to impaired urea cycle function. Research indicates that supplementation with compounds like N-acetyl glutamate can help manage ammonia levels in affected individuals .

Gene Therapy

Recent studies have explored the potential of gene therapy to correct deficiencies related to N-acetylglutamate synthase. For instance, animal models have shown that gene delivery can rescue N-acetylglutamate synthase deficiency, suggesting a therapeutic avenue for metabolic disorders linked to this enzyme .

Industrial Applications

In industrial biotechnology, N-acetyl glutamate de L-lysine is utilized in fermentation processes to enhance the production of amino acids like lysine. Engineered strains of Corynebacterium glutamicum have demonstrated increased yields of lysine when supplemented with this compound .

Table 2: Research Applications of N-Acetyl Glutamate de L-Lysine

ApplicationDescription
Metabolic DisordersManagement of hyperammonemia in urea cycle disorders
Gene TherapyCorrection of enzyme deficiencies through gene delivery
Industrial BiotechnologyEnhancement of amino acid production in microbial fermentation

Case Study 1: Lysinuric Protein Intolerance

A notable case involved a nine-year-old boy diagnosed with lysinuric protein intolerance, presenting symptoms similar to N-acetylglutamate synthase deficiency. Treatment with carglumic acid, alongside dietary modifications, led to significant improvements in metabolic parameters, highlighting the importance of managing ammonia levels through targeted therapies involving N-acetyl compounds .

Case Study 2: Gene Therapy Efficacy

In a study focused on gene therapy for N-acetylglutamate synthase deficiency, researchers successfully used adeno-associated viral vectors to deliver functional copies of the gene responsible for synthesizing N-acetylglutamate. This approach not only corrected metabolic imbalances but also improved overall health outcomes in treated mice .

Mechanism of Action

N-Acetyl glutamate de L-lysine exerts its effects by acting as a precursor in the biosynthesis of arginine. The compound is converted into N-acetylglutamate, which then participates in the urea cycle. This process involves several enzymatic steps, including the conversion of N-acetylglutamate to N-acetylglutamate kinase, which is then converted to N-acetylglutamate semialdehyde . The molecular targets involved in this pathway include various enzymes such as N-acetylglutamate synthase and N-acetylglutamate kinase.

Comparison with Similar Compounds

N-Acetylglycine (Aceturic Acid)

  • Molecular Formula: C₄H₇NO₃
  • Molecular Weight : 117.10 g/mol
  • Functional Groups : Acetamido, carboxylic acid.
  • Biological Role: Primarily involved in detoxification processes and acts as an osmolyte. Unlike Nα-Acetyl-L-lysine, it lacks a side-chain amino group, limiting its role in nitrogen metabolism .

N-Acetyl-L-Tryptophan

  • Molecular Formula : C₁₃H₁₄N₂O₃
  • Molecular Weight : 246.26 g/mol
  • Functional Groups : Acetamido, indole.
  • Biological Role: Used in pharmaceutical formulations (e.g., as a stabilizer in protein therapeutics). Its indole moiety enables interactions with hydrophobic environments, unlike the charged ε-amino group in Nα-Acetyl-L-lysine .

Phenylacetylglutamine

  • Molecular Formula : C₁₃H₁₆N₂O₄
  • Molecular Weight : 264.28 g/mol
  • Functional Groups : Phenylacetyl, amide.
  • Biological Role : A metabolite linked to phenylacetate detoxification. It serves as a biomarker in metabolic disorders, contrasting with Nα-Acetyl-L-lysine’s regulatory role in urea synthesis .

Functional and Metabolic Comparisons

Role in Nitrogen Metabolism

  • Nα-Acetyl-L-lysine : Modulates urea synthesis by influencing hepatic N-acetylglutamate levels. Dietary L-lysine supplementation reduces urea excretion, suggesting a feedback mechanism .
  • N-Acetylglutamate: Directly activates carbamyl phosphate synthetase in the urea cycle. Its mitochondrial localization and turnover rate (half-life ~2–3 hours) highlight its dynamic regulatory role .

Enzyme Interactions

  • Nα-Acetyl-L-lysine: Not directly implicated in enzyme inhibition/activation but may compete with lysine in metabolic pathways.
  • L-Lysine Derivatives: Ureido derivatives of L-lysine (e.g., compound 5d) inhibit aminopeptidase N (IC₅₀ = 4.51 µM), demonstrating how side-chain modifications alter bioactivity .

Data Table: Structural and Functional Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Biological Role
Nα-Acetyl-L-lysine C₈H₁₆N₂O₃ 188.23 Acetamido, ε-amino Urea cycle modulation
N-Acetylglycine C₄H₇NO₃ 117.10 Acetamido, carboxylic acid Detoxification, osmolyte
N-Acetyl-L-Tryptophan C₁₃H₁₄N₂O₃ 246.26 Acetamido, indole Protein stabilization
Phenylacetylglutamine C₁₃H₁₆N₂O₄ 264.28 Phenylacetyl, amide Metabolic biomarker

Q & A

Basic Research Questions

Q. What are the validated synthesis protocols for N-acetyl glutamate de L-lysine, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves acetylation of L-lysine followed by conjugation with glutamate. Protocols may use enzymatic catalysis (e.g., N-acetyltransferase) or chemical acetylation agents like acetic anhydride . For purity optimization, employ column chromatography (e.g., ion-exchange) and validate via HPLC (≥95% purity) . Reaction conditions (pH, temperature) must be tightly controlled to avoid side products like Nε-acetyllysine isomers .

Q. Which analytical techniques are most reliable for characterizing N-acetyl glutamate de L-lysine in complex biological matrices?

  • Methodological Answer : Use tandem LC-MS for structural confirmation and quantification, leveraging transitions specific to the compound’s molecular ion (e.g., m/z 260–320 range) . For purity, combine TLC with UV visualization and HPLC using C18 columns . NMR (1H/13C) is critical for verifying acetylation sites and stereochemistry .

Q. What is the biochemical role of N-acetyl glutamate derivatives in nitrogen metabolism, and how does this relate to L-lysine acetylation?

  • Methodological Answer : N-acetylglutamate is a key allosteric activator of carbamoyl phosphate synthetase I in the urea cycle . Acetylated lysine derivatives may modulate enzyme activity or protein-protein interactions, analogous to N-acetylglutamate’s role in arginine metabolism . Investigate using knockouts of N-acetylglutamate synthase (NAGS) to assess functional overlap .

Advanced Research Questions

Q. How can researchers address contradictions in dose-response outcomes when studying N-acetylated amino acids in animal models?

  • Methodological Answer : Variability in bioavailability or species-specific metabolism often underlies contradictions. For example, in pigs, L-lysine HCl supplementation improved feed efficiency at 0.70% but reduced lean mass at higher doses (0.225–0.30%) . Design studies with:

  • Dose gradients (e.g., 0.15–1.00% increments) .
  • Metabolic profiling (plasma urea, creatinine) to assess nitrogen utilization .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Duncan’s) to identify non-linear responses .

Q. What experimental parameters are critical when evaluating the stability of N-acetyl glutamate de L-lysine in cell culture media?

  • Methodological Answer : Stability depends on:

  • Temperature : Store at -20°C to prevent hydrolysis; avoid repeated freeze-thaw cycles .
  • pH : Optimize media pH (6.8–7.4) to minimize deacetylation .
  • Validation : Use LC-MS to track degradation products (e.g., free lysine or glutamate) over 24–72 hours .

Q. How should researchers interpret conflicting data on the bioavailability of acetylated vs. non-acetylated lysine derivatives?

  • Methodological Answer : Bioavailability discrepancies may arise from:

  • Absorption pathways : Acetylated forms may use passive diffusion vs. active transport for L-lysine HCl .
  • Tissue-specific uptake : Compare isotopic labeling in muscle vs. liver .
  • Study design : Ensure iso-nitrogenous diets to isolate acetyl-group effects . For example, L-lysine sulfate showed 106–119% relative bioavailability (RBV) vs. L-lysine HCl in piglets, suggesting acetylation’s metabolic advantages .

Key Recommendations

  • Experimental Design : Use Completely Randomized Designs (CRD) with ≥4 replicates to capture biological variability .
  • Data Reporting : Follow guidelines from Analytical and Bioanalytical Chemistry for methodological transparency, including raw data in supplements .
  • Ethics Compliance : For animal studies, adhere to protocols from Annales Pharmaceutiques Françaises for humane endpoints and sample size justification .

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